1,2-Bis(ethenyl)benzene;4-ethenylpyridine, also known as 1,2-diethenylbenzene;4-ethenylpyridine, is an organic compound with the molecular formula C₁₇H₁₇N. It consists of a benzene ring substituted with two ethenyl groups and a pyridine ring. The compound appears as white to off-white odorless small beads and is primarily used in various chemical applications due to its unique structural properties .
The biological activity of 1,2-bis(ethenyl)benzene;4-ethenylpyridine has not been extensively studied, but compounds with similar structures often exhibit antimicrobial and antifungal properties. The presence of the pyridine ring may contribute to potential biological activities, including:
Further research is needed to fully characterize the biological properties of this specific compound .
1,2-Bis(ethenyl)benzene;4-ethenylpyridine can be synthesized through several methods:
The applications of 1,2-bis(ethenyl)benzene;4-ethenylpyridine include:
Interaction studies involving 1,2-bis(ethenyl)benzene;4-ethenylpyridine focus on its reactivity with other chemical species. These studies are essential for understanding its potential uses in catalysis and material science.
Key areas of interest include:
Several compounds share structural similarities with 1,2-bis(ethenyl)benzene;4-ethenylpyridine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,3-Divinylbenzene | C₈H₈ | Contains two ethenyl groups at different positions on the benzene ring. |
1,4-Divinylbenzene | C₈H₈ | Similar structure but differs in substitution pattern. |
4-Vinylpyridine | C₅H₅N | Contains a vinyl group attached directly to a pyridine ring. |
Poly(4-vinylpyridine) | (C₄H₄N)n | A polymer formed from vinylpyridine monomers. |
The uniqueness of 1,2-bis(ethenyl)benzene;4-ethenylpyridine lies in its dual functionality provided by both the ethenyl and pyridine groups. This combination allows for diverse reactivity patterns not present in simpler compounds like divinylbenzenes or vinylpyridines. Its ability to form cross-linked structures while maintaining biological activity potential distinguishes it from other similar compounds .
Irritant